molecular formula C12H12N2O4 B13420533 7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one

7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one

Cat. No.: B13420533
M. Wt: 248.23 g/mol
InChI Key: FMWRMPFGIPZAGN-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a dimethylamino group, a methyl group, and a nitro group attached to the benzopyran ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one typically involves the condensation of 3-nitrochromone with 3-dimethylaminoaniline in the presence of a catalyst such as trimethylsilyl chloride . This reaction proceeds through a cyclocondensation mechanism, resulting in the formation of the desired benzopyran derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring, enhancing their chemical and biological properties.

Scientific Research Applications

7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethylamino)-4-methyl-3-nitro-2H-1-benzopyran-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the nitro group contributes to its potential as a bioactive compound.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

7-(dimethylamino)-4-methyl-3-nitrochromen-2-one

InChI

InChI=1S/C12H12N2O4/c1-7-9-5-4-8(13(2)3)6-10(9)18-12(15)11(7)14(16)17/h4-6H,1-3H3

InChI Key

FMWRMPFGIPZAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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